molecular formula C7H14ClNO3 B2909894 Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride CAS No. 2219379-62-9

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride

Cat. No.: B2909894
CAS No.: 2219379-62-9
M. Wt: 195.64
InChI Key: RHWURKNQPKNNRR-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride is a novel organic compound that has garnered interest in various scientific fields. Its distinct stereochemistry and functional groups make it a versatile molecule in synthetic chemistry and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride typically involves the following steps:

  • Formation of Pyrrolidine Ring: : A key step involves constructing the pyrrolidine ring. This can be achieved through a cyclization reaction, often starting from a linear precursor.

  • Introduction of Hydroxyl Group: : The hydroxyl group at the 4-position is introduced via a selective hydroxylation reaction.

  • Esterification: : The acetate moiety is introduced through an esterification reaction, typically using methyl acetate as a reagent.

  • Hydrochloride Formation: : The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production methods may include:

  • Batch Processing: : Utilizing batch reactors for each synthesis step, ensuring high purity and yield.

  • Continuous Flow Synthesis: : Implementing continuous flow techniques for large-scale production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid under controlled conditions.

  • Reduction: : Reduction of the ester moiety can yield corresponding alcohols.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, or PCC can be used as oxidizing agents.

  • Reduction: : LiAlH₄ or NaBH₄ in anhydrous solvents.

  • Substitution: : NaOH or other strong bases can facilitate nucleophilic substitutions.

Major Products

  • Oxidation Products: : Ketones, carboxylic acids.

  • Reduction Products: : Alcohols.

  • Substitution Products: : Varied functional derivatives depending on the nucleophile used.

Scientific Research Applications

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride has a wide range of scientific research applications:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules.

  • Biology: : Investigated for its role in biochemical pathways and as a potential enzyme inhibitor.

  • Medicine: : Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

  • Industry: : Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride exerts its effects is primarily through:

  • Enzyme Inhibition: : Binding to active sites of enzymes, thereby altering their activity.

  • Molecular Pathways: : Interacting with specific molecular pathways to modulate biological responses.

  • Receptor Binding: : Potentially acting on cellular receptors to elicit physiological effects.

Comparison with Similar Compounds

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride can be compared with compounds such as:

  • Methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate: : Lacks the hydrochloride moiety, affecting its solubility and reactivity.

  • Ethyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride: : An ethyl ester variant with slightly different physicochemical properties.

Its uniqueness lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological characteristics.

If there's any more depth you'd like to dive into, just let me know!

Properties

IUPAC Name

methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)2-5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWURKNQPKNNRR-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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